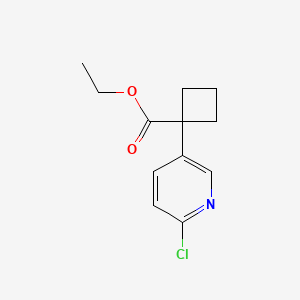
5-(1-Propylpiperidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Propilpiperidin-2-il)-1H-indol es un compuesto químico que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(1-Propilpiperidin-2-il)-1H-indol típicamente involucra la reacción de un derivado del indol con un derivado de piperidina bajo condiciones específicas. Un método común involucra el uso de una reacción de acoplamiento catalizada por paladio, donde el derivado del indol se hace reaccionar con un derivado de piperidina en presencia de un catalizador de paladio y una base. La reacción generalmente se lleva a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación.
Métodos de Producción Industrial
La producción industrial de 5-(1-Propilpiperidin-2-il)-1H-indol puede involucrar la síntesis a gran escala utilizando reacciones de acoplamiento catalizadas por paladio similares. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el proceso puede incluir pasos adicionales como la purificación por cromatografía o recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(1-Propilpiperidin-2-il)-1H-indol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más átomos o grupos son reemplazados por otros átomos o grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, aminas, alcoholes).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar lugar a una variedad de derivados del indol sustituidos.
Aplicaciones Científicas De Investigación
5-(1-Propilpiperidin-2-il)-1H-indol tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos para tratar diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 5-(1-Propilpiperidin-2-il)-1H-indol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
5-(1-Propilpiperidin-2-il)-1H-indol se puede comparar con otros compuestos similares, como:
5-(Piperidin-2-il)-1H-indol: Este compuesto tiene una estructura similar pero carece del grupo propilo en el anillo de piperidina.
5-(Homopiperidin-2-il)-1H-indol: Este compuesto presenta un anillo de homopiperidina en lugar de un anillo de piperidina.
La singularidad de 5-(1-Propilpiperidin-2-il)-1H-indol radica en sus características estructurales específicas, que pueden conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C16H22N2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
5-(1-propylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-10-18-11-4-3-5-16(18)14-6-7-15-13(12-14)8-9-17-15/h6-9,12,16-17H,2-5,10-11H2,1H3 |
Clave InChI |
RSEOKTINZOIUGR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


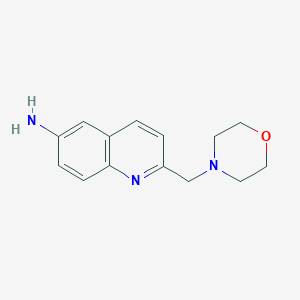

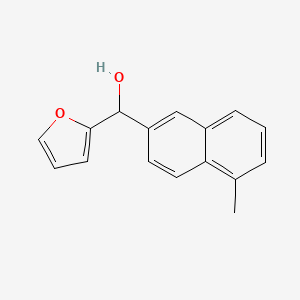
![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)
![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
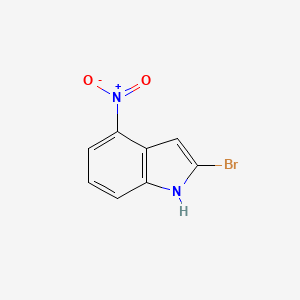

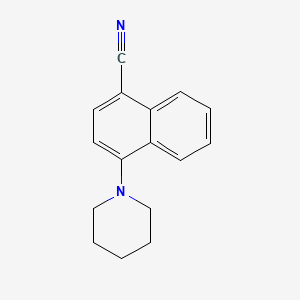
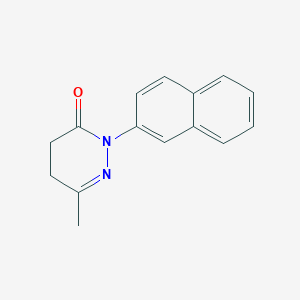

![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
